Rezafungin Acetate

Description

Historical Development and Chemical Origins

The historical trajectory of this compound development begins with the foundational discovery of echinocandin B in 1974 by researchers at Ciba-Geigy AG in Switzerland, who isolated this initial compound as a metabolite of Aspergillus delacroxii. This groundbreaking discovery established the echinocandin class as a promising antifungal target, though the early compounds exhibited significant limitations including hemolytic effects that necessitated further chemical modification. The subsequent development of first-generation echinocandins, including caspofungin, micafungin, and anidulafungin, addressed many of these initial toxicity concerns through strategic structural modifications, particularly the replacement of the natural fatty acid side chain with alternative chemical moieties.

The evolution toward second-generation echinocandins emerged from continued pharmaceutical research efforts to overcome persistent limitations in the existing compounds, particularly regarding pharmacokinetic properties and dosing requirements. This compound, originally designated as CD101 and SP3025, represents the culmination of these research endeavors, incorporating advanced structural modifications that significantly enhance the compound's therapeutic profile. The development program for this compound specifically targeted improvements in stability, half-life extension, and maintenance of broad-spectrum antifungal activity while preserving the well-established safety profile of the echinocandin class.

Research efforts leading to this compound's development involved extensive structure-activity relationship studies focused on optimizing the core echinocandin scaffold while introducing novel chemical features that would enable extended dosing intervals. The compound's development reflects sophisticated medicinal chemistry approaches that balanced multiple competing objectives, including enhanced stability, improved pharmacokinetics, and maintained antifungal potency across diverse fungal pathogens. These developmental efforts culminated in a compound that demonstrates significant advances over first-generation echinocandins while retaining the fundamental mechanism of action that defines this important antifungal class.

Chemical Classification within Echinocandin Family

This compound belongs to the echinocandin family of antifungal agents, specifically classified as a second-generation member of this therapeutically important class. Echinocandins constitute a group of cyclic lipopeptide antibiotics that target the fungal-specific enzyme 1,3-β-D-glucan synthase, which catalyzes the biosynthesis of β-1,3-D-glucan, an essential structural component of fungal cell walls. The echinocandin class has been characterized as the "penicillin of antifungals" due to their mechanism of action that resembles penicillin's targeting of bacterial cell wall synthesis, representing a fungal-specific target absent in mammalian cells.

The classification of this compound as a second-generation echinocandin distinguishes it from the three first-generation compounds: caspofungin, micafungin, and anidulafungin. This generational classification reflects significant advances in chemical structure and pharmacological properties that address limitations inherent in the first-generation compounds. While all echinocandins share the common mechanism of β-1,3-D-glucan synthase inhibition, second-generation compounds like this compound demonstrate enhanced stability, prolonged half-life, and improved pharmacokinetic profiles that enable less frequent dosing regimens.

The chemical structure of this compound maintains the core cyclic lipopeptide framework characteristic of all echinocandins while incorporating specific modifications that enhance its pharmaceutical properties. The compound exhibits the typical echinocandin spectrum of antifungal activity, demonstrating fungicidal effects against Candida species and fungistatic activity against Aspergillus species. However, this compound's enhanced stability and pharmacokinetic properties distinguish it within the echinocandin classification, representing a significant advancement in this established antifungal class.

| Property | First-Generation Echinocandins | This compound (Second-Generation) |

|---|---|---|

| Half-life | 10-27 hours | 152 hours |

| Dosing frequency | Daily | Weekly |

| Stability | Moderate | Enhanced |

| Volume of distribution | Limited | Expanded |

| Chemical modifications | Basic scaffold | Advanced structural optimization |

Structural Relationship to Anidulafungin

This compound demonstrates a close structural relationship to anidulafungin, representing a sophisticated chemical modification of the anidulafungin scaffold designed to enhance pharmaceutical properties while maintaining antifungal efficacy. The structural relationship between these compounds reflects targeted medicinal chemistry efforts to address specific limitations of anidulafungin, particularly regarding stability and pharmacokinetic characteristics. This compound incorporates the core structural framework of anidulafungin while introducing critical modifications that fundamentally alter the compound's behavior in biological systems.

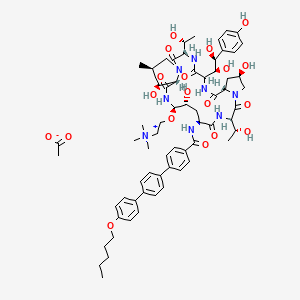

The key structural modification distinguishing this compound from anidulafungin involves the replacement of the hemiaminal region at the C5 ornithine position with a choline amine ether moiety. This specific chemical alteration represents a strategic modification that significantly enhances the compound's stability in aqueous solutions and biological systems while extending its pharmacokinetic profile. The choline amine ether substitution maintains the essential binding interactions with the target enzyme while introducing chemical stability that enables the extended half-life characteristic of this compound.

Additional structural features that differentiate this compound from anidulafungin include modifications to the side chain region that contribute to the compound's enhanced solubility and stability characteristics. These structural alterations result in a compound that demonstrates significantly improved pharmacokinetic properties, including slower clearance and extended tissue penetration compared to anidulafungin. The structural relationship between these compounds illustrates the sophisticated approach to drug development within the echinocandin class, where targeted modifications can yield significant improvements in therapeutic utility.

The molecular architecture of this compound retains the essential structural elements required for β-1,3-D-glucan synthase inhibition while incorporating chemical features that enable once-weekly dosing compared to anidulafungin's daily dosing requirement. This structural relationship demonstrates how systematic chemical modification can enhance pharmaceutical properties while preserving the fundamental mechanism of action that defines the echinocandin class. The success of these structural modifications validates the anidulafungin scaffold as an effective template for second-generation echinocandin development.

Chemical Nomenclature and Identifiers

This compound possesses a complex chemical nomenclature reflecting its sophisticated molecular architecture and various developmental designations throughout its research and development history. The compound's primary chemical name according to IUPAC nomenclature represents a detailed description of its cyclic lipopeptide structure, encompassing multiple stereocenters and functional groups that define its three-dimensional molecular architecture. The systematic nomenclature reflects the compound's relationship to the broader echinocandin family while capturing the specific structural modifications that distinguish it from related compounds.

The compound has been known by several synonyms throughout its development, including biafungin acetate, CD101 acetate, and SP3025 acetate, reflecting different stages of research and development by various pharmaceutical organizations. These alternative names provide important historical context for understanding the compound's development trajectory and facilitate literature searches across multiple research phases. The variety of nomenclature also reflects the compound's transition through different pharmaceutical development programs and regulatory processes.

The molecular formula of this compound is C65H88N8O19, with a molecular weight of 1285.44 daltons, reflecting the substantial size and complexity of this echinocandin compound. The Chemical Abstracts Service (CAS) registry number 1631754-41-0 provides a unique identifier for this compound that facilitates precise identification across scientific and regulatory databases. Additional chemical identifiers include specific SMILES notation and InChI strings that enable computational analysis and database searches.

| Identifier Type | Value |

|---|---|

| Molecular Formula | C65H88N8O19 |

| Molecular Weight | 1285.44 g/mol |

| CAS Number | 1631754-41-0 |

| UNII | W1U1TMN677 |

| Chemical Name | 2-[[(3S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium acetate |

The structural complexity of this compound necessitates multiple chemical representation systems to fully capture its molecular architecture and enable various scientific applications. The compound's stereochemical complexity, with multiple defined stereocenters throughout the cyclic lipopeptide structure, requires precise nomenclature to distinguish it from potential stereoisomers. These comprehensive chemical identifiers facilitate precise communication within the scientific community and ensure accurate identification across diverse research and regulatory contexts.

Properties

IUPAC Name |

2-[[(3S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H84N8O17.C2H4O2/c1-8-9-10-28-87-45-25-21-40(22-26-45)38-13-11-37(12-14-38)39-15-17-42(18-16-39)56(80)64-46-31-48(76)61(88-29-27-71(5,6)7)68-60(84)52-53(77)34(2)32-70(52)63(86)50(36(4)73)66-59(83)51(55(79)54(78)41-19-23-43(74)24-20-41)67-58(82)47-30-44(75)33-69(47)62(85)49(35(3)72)65-57(46)81;1-2(3)4/h11-26,34-36,44,46-55,61,72-73,75-79H,8-10,27-33H2,1-7H3,(H5-,64,65,66,67,68,74,80,81,82,83,84);1H3,(H,3,4)/t34-,35+,36+,44+,46-,47-,48+,49-,50-,51?,52-,53-,54-,55-,61+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMWJAPNUIKPGF-MLAUIKIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)C(NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)OCC[N+](C)(C)C)O.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H88N8O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631754-41-0 | |

| Record name | Rezafungin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1631754410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REZAFUNGIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1U1TMN677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Rezafungin acetate is synthesized through a series of chemical reactions starting from echinocandin B. . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity. The compound is typically produced as a sterile solid (cake or powder) for reconstitution and intravenous administration .

Chemical Reactions Analysis

Rezafungin acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are intermediates that lead to the final active compound, this compound .

Scientific Research Applications

Rezafungin acetate has a wide range of scientific research applications:

Chemistry: It is used to study the synthesis and stability of echinocandin antifungals.

Biology: Researchers use it to understand fungal cell wall synthesis and the mechanisms of antifungal resistance.

Medicine: It is primarily used in clinical settings to treat invasive fungal infections, particularly in immunocompromised patients

Mechanism of Action

Rezafungin acetate exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is crucial for the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall . By disrupting the cell wall synthesis, this compound causes cell lysis and death in susceptible fungal species. This mechanism is specific to fungi, as mammalian cells do not possess β-1,3-D-glucan synthase .

Comparison with Similar Compounds

Key Insights :

- Rezafungin’s extended half-life reduces dosing frequency, improving compliance and reducing healthcare burdens .

Spectrum of Activity and Resistance Potential

In Vitro Susceptibility (MIC₉₀, μg/mL)

| Organism | Rezafungin | Caspofungin | Micafungin | Anidulafungin |

|---|---|---|---|---|

| C. albicans | 0.06 | 0.12 | 0.03 | 0.06 |

| C. glabrata | 0.12 | 0.25 | 0.06 | 0.12 |

| C. tropicalis | 0.03 | 0.12 | 0.03 | 0.06 |

| C. auris | 0.12 | 0.5–1 | 0.25 | 0.5 |

Key Insights :

Phase 3 Trials (ReSTORE and STRIVE)

- Non-Inferiority: Rezafungin (once weekly) demonstrated non-inferiority to caspofungin (once daily) in global cure rates (60.3% vs. 61.4%) and all-cause mortality (19.5% vs. 22.1%) .

- Hospital Stay: Patients treated with rezafungin had a median hospital stay of 10 days vs.

Unique Advantages

Q & A

Q. What is the mechanism of action of Rezafungin Acetate, and how can researchers experimentally validate its antifungal activity?

this compound inhibits fungal cell wall synthesis by targeting 1,3-β-D-glucan synthase, a critical enzyme for fungal structural integrity. To validate its activity:

- Methodology : Use broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp., Aspergillus spp., and Pneumocystis spp. For example, MIC90 values for C. albicans, C. glabrata, and C. tropicalis are 0.06, 0.12, and 0.03 mg/L, respectively .

- Experimental Design : Include wild-type and resistant isolates (e.g., fluconazole-resistant strains) to assess broad-spectrum efficacy. Use animal models (e.g., murine disseminated candidiasis) to correlate in vitro findings with in vivo survival rates .

Q. How should researchers design experiments to evaluate this compound’s pharmacokinetic (PK) parameters?

- Methodology :

- Sample Collection : Collect dense PK samples (e.g., Phase 1 studies) and sparse samples (Phases 2/3) to model plasma concentration-time profiles .

- Bioanalytical Methods : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Rezafungin concentrations in plasma, ensuring sensitivity and specificity .

- Key Parameters : Calculate AUC0-168h, Cmax, and half-life. Note linear PK behavior in the 50–400 mg dose range, with dose-dependent AUC0-168h reductions at higher doses .

Q. What are the recommended in vitro protocols for assessing this compound’s activity against resistant fungal strains?

- Methodology :

- Susceptibility Testing : Follow CLSI breakpoints (e.g., MIC ≤0.25 µg/mL for C. glabrata; ≤0.12 µg/mL for C. auris) .

- Resistance Profiling : Compare MICs between Rezafungin and other echinocandins (e.g., caspofungin) using checkerboard assays to identify cross-resistance .

Advanced Research Questions

Q. How can PK/pharmacodynamic (PD) modeling optimize this compound dosing against Candida spp.?

- Methodology :

- Monte Carlo Simulations : Integrate PK data (e.g., AUC/MIC ratios) with MIC distributions to calculate probability of target attainment (PTA) and cumulative fraction of response (CFR). For example, a 50 mg IV dose achieves >90% PTA for C. albicans and C. glabrata but requires 100 mg for C. parapsilosis .

- Animal-to-Human Extrapolation : Use murine infection models to validate PK/PD targets (e.g., AUC0-24/MIC >30 for efficacy) .

Q. What experimental approaches address contradictions in Rezafungin’s efficacy against C. glabrata?

- Methodology :

- Strain-Specific Analysis : Segment C. glabrata isolates by genetic markers (e.g., FKS mutations) to assess impact on MICs .

- Dose Escalation Studies : Test higher doses (e.g., 100–200 mg) in neutropenic mouse models to overcome reduced susceptibility observed in some isolates .

Q. How should researchers design clinical trials to evaluate this compound’s non-inferiority to existing therapies?

- Methodology :

- Endpoint Selection : Use global cure (clinical + mycological resolution) at Day 14 and all-cause mortality at Day 30 as co-primary endpoints, as in the ReSTORE Phase III trial .

- Statistical Powering : Ensure non-inferiority margins (e.g., 20% difference) are justified by historical data (e.g., caspofungin’s 70% efficacy) .

Q. What methodologies assess this compound’s stability and solubility in preclinical formulations?

- Methodology :

- Solubility Testing : Measure solubility in water, DMSO, and methanol at 25°C. This compound is freely soluble in water (>100 mg/mL) and methanol but sparingly in ethanol .

- Stability Studies : Use accelerated stability protocols (e.g., 40°C/75% RH) to evaluate degradation products via high-performance liquid chromatography (HPLC) .

Q. How can researchers investigate this compound’s synergy with other antifungals?

- Methodology :

- Checkerboard Assays : Calculate fractional inhibitory concentration indices (FICIs) to identify synergistic combinations (e.g., with azoles for resistant Aspergillus) .

- In Vivo Validation : Use immunosuppressed mouse models of invasive aspergillosis to test combination regimens .

Tables for Key Data Reference

Table 1 : this compound MIC90 Values Against Common Pathogens

| Species | MIC90 (mg/L) | Reference |

|---|---|---|

| Candida albicans | 0.06 | |

| Candida glabrata | 0.12 | |

| Candida tropicalis | 0.03 | |

| Aspergillus fumigatus | 0.03–0.06 |

Table 2 : this compound PK Parameters (Phase 1 Data)

| Dose (mg) | Cmax (µg/mL) | AUC0-168h (µg·h/mL) | Half-life (h) |

|---|---|---|---|

| 50 | 8.2 | 420 | 120 |

| 200 | 32.5 | 1,580 | 133 |

| Adapted from |

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.